3-(chloromethyl)-5-phenyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYSNSPOTLSWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-(chloromethyl)-5-phenyl-1H-pyrazole
The following is an in-depth technical monograph on 3-(Chloromethyl)-5-phenyl-1H-pyrazole , designed for researchers and drug development professionals.
A Versatile Electrophilic Scaffold for Medicinal Chemistry
Executive Summary
3-(Chloromethyl)-5-phenyl-1H-pyrazole is a critical heterocyclic building block used extensively in the synthesis of bioactive small molecules. Characterized by the presence of a reactive chloromethyl group and a lipophilic phenyl ring on a pyrazole core, it serves as a robust electrophile for introducing the phenyl-pyrazolyl-methyl moiety into target pharmacophores. This guide details its physicochemical properties, synthetic pathways, and application protocols, addressing the specific tautomeric challenges inherent to
Physicochemical Profile & Identity
2.1 Nomenclature and Tautomerism
In solution, unsubstituted
-
IUPAC Name: 3-(Chloromethyl)-5-phenyl-1H-pyrazole
-
Common Name: 3-Chloromethyl-5-phenylpyrazole
-
CAS Number (HCl Salt): 493038-58-7[1]
-
Molecular Formula:
-
Molecular Weight: 192.64 g/mol (Free Base); ~229.10 g/mol (HCl Salt)
2.2 Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the key reactive sites.
Figure 1: Tautomeric equilibrium and functional regions of the 3-(chloromethyl)-5-phenyl-1H-pyrazole scaffold.
2.3 Key Physical Properties
| Property | Value / Description | Note |
| Physical State | Solid (typically off-white to pale yellow) | Hygroscopic as HCl salt. |
| Solubility | Soluble in DMSO, DMF, MeOH. | Free base has low water solubility; HCl salt is water-soluble. |
| pKa (Calculated) | ~2.5 (Pyrazole NH) | Weakly acidic; forms salts with strong bases. |
| Stability | Sensitive to moisture (hydrolysis of -CH2Cl).[1] | Store under inert atmosphere at -20°C. |
Synthetic Pathways
The synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole is rarely performed in a single step due to the instability of chloromethyl-diketone precursors. The industry-standard protocol involves a three-step sequence starting from acetophenone and diethyl oxalate.
3.1 Step-by-Step Synthesis Protocol
Step 1: Claisen Condensation
-
Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt).
-
Product: Ethyl 2,4-dioxo-4-phenylbutanoate (enolate form).
-
Mechanism: Nucleophilic attack of the acetophenone enolate on diethyl oxalate.
Step 2: Cyclization to Pyrazole Core
-
Reagents: Hydrazine hydrate (
), Acetic acid (cat.). -
Product: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
-
Note: This step establishes the stable aromatic pyrazole ring.
Step 3: Reduction & Chlorination (The Critical Transformation)
-
Precursor: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
-
Intermediate: (5-Phenyl-1H-pyrazol-3-yl)methanol (via
reduction). -
Final Reagent: Thionyl chloride (
). -
Product: 3-(Chloromethyl)-5-phenyl-1H-pyrazole.
3.2 Synthetic Workflow Diagram
Figure 2: Stepwise synthetic route from commodity chemicals to the target alkylating agent.
Experimental Protocol: Chlorination of (5-Phenyl-1H-pyrazol-3-yl)methanol
Use this protocol to generate the target compound from the alcohol intermediate.
Materials:
-
(5-Phenyl-1H-pyrazol-3-yl)methanol (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
- (sat. aq.)
Procedure:
-
Dissolution: Dissolve (5-phenyl-1H-pyrazol-3-yl)methanol in anhydrous DCM (0.1 M concentration) in a round-bottom flask under
atmosphere. -
Addition: Cool the solution to 0°C. Add
dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is typically less polar than the alcohol).
-
Work-up:
-
Option A (HCl Salt): Evaporate solvent and excess
under reduced pressure. The residue is the hydrochloride salt. Triturate with diethyl ether to obtain a solid. -
Option B (Free Base): Quench carefully with sat.
at 0°C. Extract with DCM, dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (if necessary).
Safety Note: Thionyl chloride releases HCl and
Applications in Drug Discovery
The 3-(chloromethyl)-5-phenyl-1H-pyrazole scaffold acts as a "warhead" for attaching the phenyl-pyrazole pharmacophore to other structures.
5.1 Nucleophilic Substitution (
)
The primary utility is the alkylation of nucleophiles (amines, thiols, phenols).
-
Reaction:
-
Conditions: Typically
or in DMF or Acetonitrile at 60–80°C. -
Selectivity: The chloromethyl group is highly reactive.[1] However, the pyrazole NH is also nucleophilic. To prevent self-alkylation or polymerization, use a protecting group (e.g., THP, Boc) on the pyrazole nitrogen if the reaction conditions are harsh, or use the HCl salt which suppresses the nucleophilicity of the pyrazole ring.
5.2 Therapeutic Areas
-
Oncology: Used in the synthesis of Bcl-2 family inhibitors and kinase inhibitors where the phenyl-pyrazole motif occupies a hydrophobic pocket.
-
Agrochemicals: Precursor for strobilurin-analog fungicides and pyrazole-carboxamide insecticides.
References
-
PubChem Compound Summary. (2025). 5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride.[1] National Center for Biotechnology Information. Link
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analogous handling data). Link
-
Beilstein J. Org. Chem. (2021).[2][3][4][5] Halogenations of 3-aryl-1H-pyrazol-5-amines. (Context on pyrazole ring halogenation vs side-chain). Link
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl-5-phenyl-. (Data on the parent scaffold). Link
Sources
An In-depth Technical Guide to 3-(chloromethyl)-5-phenyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(chloromethyl)-5-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its status as a potentially novel or less-common research chemical, its structural motifs suggest considerable therapeutic potential. This document will delve into its chemical identity, propose robust synthetic pathways, predict its physicochemical and spectroscopic properties, and explore its promising applications in drug discovery. The insights provided herein are grounded in established principles of pyrazole chemistry and are intended to empower researchers in their quest for novel therapeutic agents.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of bioactive molecules. A vast number of approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anti-cancer therapies, and central nervous system modulators, feature the pyrazole core. The versatility of the pyrazole ring allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.
The subject of this guide, 3-(chloromethyl)-5-phenyl-1H-pyrazole, incorporates two key functionalities: a reactive chloromethyl group at the 3-position and a phenyl group at the 5-position. The phenyl group is a common feature in many biologically active pyrazoles, often contributing to receptor binding through hydrophobic and aromatic interactions. The chloromethyl group, a versatile synthetic handle, opens up a plethora of possibilities for further chemical modification and the development of targeted covalent inhibitors or bioconjugates.
Chemical Identity and Physicochemical Properties
Due to the apparent novelty of 3-(chloromethyl)-5-phenyl-1H-pyrazole, experimentally determined data is scarce. However, we can predict its key identifiers and properties based on its structure.
| Identifier/Property | Predicted Value/Notation | Source/Method |
| Molecular Formula | C₁₀H₉ClN₂ | Elemental Composition |
| Molecular Weight | 192.65 g/mol | Calculation |
| IUPAC Name | 3-(chloromethyl)-5-phenyl-1H-pyrazole | IUPAC Nomenclature |
| InChI | InChI=1S/C10H9ClN2/c11-7-10-8-9(12-13-10)6-4-2-1-3-5-6/h1-6,8H,7H2,(H,12,13) | Structure to InChI |
| SMILES | ClCc1cc(nn1)c2ccccc2 | Structure to SMILES |
| Predicted LogP | ~2.5 - 3.5 | Computational (e.g., ALOGPS) |
| Predicted pKa | ~11-12 (pyrazole N-H) | Literature on Pyrazole Acidity |
| Predicted Boiling Point | >300 °C | Estimation from related structures |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General properties of similar heterocycles |
Proposed Synthetic Strategies
The synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole can be approached through several established methods for pyrazole ring formation. A highly plausible and versatile route involves the condensation of a β-diketone or a related precursor with hydrazine.
Knorr Pyrazole Synthesis and Subsequent Chlorination
A robust and widely applicable method is the Knorr pyrazole synthesis. This approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Step-by-Step Protocol:
-
Synthesis of 1-phenyl-1,3-butanedione: This starting material can be synthesized via the Claisen condensation of acetophenone with ethyl acetate.
-
Formation of 3-methyl-5-phenyl-1H-pyrazole: 1-phenyl-1,3-butanedione is then reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid, typically with heating. The reaction proceeds through a condensation-cyclization mechanism to yield 3-methyl-5-phenyl-1H-pyrazole.[1][2]
-
Radical Chlorination of the Methyl Group: The final step involves the selective chlorination of the methyl group at the 3-position. This can be achieved using a radical chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, under UV irradiation or heat.
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol or acetic acid are chosen for the cyclization step as they are polar protic solvents that can facilitate the proton transfer steps in the reaction mechanism. For the chlorination step, a non-polar solvent like CCl₄ is used to avoid side reactions and to promote the radical chain reaction.
-
Reagent Selection: Hydrazine hydrate is a common and effective source of the N-N component of the pyrazole ring. NCS is a preferred chlorinating agent for allylic and benzylic positions due to its ease of handling and selectivity compared to chlorine gas.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic workflow for 3-(chloromethyl)-5-phenyl-1H-pyrazole.
Reactivity and Further Functionalization
The chemical reactivity of 3-(chloromethyl)-5-phenyl-1H-pyrazole is dominated by two key features: the nucleophilic character of the pyrazole ring and the electrophilic nature of the chloromethyl group.
N-Alkylation and N-Arylation
The unsubstituted nitrogen of the pyrazole ring is nucleophilic and can be readily alkylated or arylated under basic conditions. This allows for the introduction of various substituents to modulate the compound's properties.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is an excellent electrophile and is susceptible to nucleophilic substitution reactions. This provides a versatile handle for introducing a wide array of functional groups, including:
-
Amines: Reaction with primary or secondary amines will yield the corresponding aminomethyl pyrazoles, which are valuable building blocks for constructing libraries of compounds for biological screening.
-
Thiols: Thiolates will readily displace the chloride to form thioethers.
-
Azides: Sodium azide can be used to introduce an azido group, which can then be further functionalized via "click" chemistry or reduced to an amine.
-
Cyanides: The introduction of a nitrile group, a versatile precursor for carboxylic acids, amides, and amines.
Diagram of Reactivity and Functionalization:
Caption: Key reactivity pathways for 3-(chloromethyl)-5-phenyl-1H-pyrazole.
Potential Applications in Drug Discovery
The structural features of 3-(chloromethyl)-5-phenyl-1H-pyrazole suggest its potential utility in several areas of drug discovery.
Kinase Inhibitors
The phenylpyrazole scaffold is a well-established pharmacophore for kinase inhibitors. The phenyl group can occupy the hydrophobic pocket of the ATP-binding site, while the pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase. The chloromethyl group could be strategically employed to form a covalent bond with a nearby cysteine residue in the active site, leading to potent and irreversible inhibition.
Anti-inflammatory Agents
Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern of 3-(chloromethyl)-5-phenyl-1H-pyrazole is amenable to the design of novel COX inhibitors.
Agrochemicals
Phenylpyrazole derivatives, such as fipronil, are highly effective insecticides. The specific substitution pattern of the target molecule could be explored for the development of new agrochemicals with improved efficacy and safety profiles.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic signatures can be predicted.
-
¹H NMR:
-
A singlet for the pyrazole C4-H around δ 6.0-7.0 ppm.
-
A singlet for the chloromethyl (CH₂) protons around δ 4.5-5.0 ppm.
-
Multiplets for the phenyl protons in the aromatic region (δ 7.0-8.0 ppm).
-
A broad singlet for the pyrazole N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the chloromethyl carbon (CH₂Cl) around δ 40-50 ppm.
-
Signals for the pyrazole ring carbons between δ 100-150 ppm.
-
Signals for the phenyl ring carbons in the aromatic region (δ 120-140 ppm).
-
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio). The calculated exact mass would be a key identifier.
Conclusion
3-(chloromethyl)-5-phenyl-1H-pyrazole represents a promising, albeit likely novel, molecular scaffold for the development of new therapeutic agents and research tools. Its synthesis is achievable through established chemical transformations, and its reactive chloromethyl handle provides a gateway for extensive chemical diversification. The insights provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule. As with any new chemical entity, appropriate safety precautions should be taken during its synthesis and handling.
References
-
PubChem Compound Summary for CID 18774, 3-Methyl-5-phenyl-1H-pyrazole. ([Link])
-
NIST Chemistry WebBook, SRD 69, 1H-Pyrazole, 3-methyl-5-phenyl-. ([Link])
Sources
The Architecture of Interaction: A Pharmacophore Analysis of 3-(Chloromethyl)-5-phenyl-1H-pyrazole Derivatives as Targeted Covalent Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide delves into the pharmacophore analysis of a specific, yet highly promising subclass: 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives. The introduction of a reactive chloromethyl group at the 3-position transforms these molecules into potential covalent inhibitors, capable of forming a permanent bond with their biological targets. This unique characteristic offers the potential for enhanced potency and prolonged duration of action.[4] This document will provide a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and a detailed, hypothetical pharmacophore model for this class of compounds, framed within the context of their potential as targeted anticancer agents.
Introduction: The Pyrazole Core and the Power of Covalent Inhibition
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological macromolecules.[2][3] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.
The strategic incorporation of a chloromethyl group at the 3-position introduces an electrophilic center, transforming the molecule into a "warhead" capable of reacting with nucleophilic residues, such as cysteine, in the active site of a protein.[4] This covalent interaction can lead to irreversible inhibition, a strategy that has gained significant traction in drug development, particularly for oncology targets like protein kinases. Covalent inhibitors can offer advantages over their non-covalent counterparts, including increased biochemical efficiency, longer duration of action, and the ability to target shallow or challenging binding pockets.
This guide will focus on a pharmacophore analysis of 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives, postulating their potential as covalent inhibitors of a protein kinase, a well-established target class for pyrazole-based anticancer agents.
The Pharmacophore Concept: Decoding Molecular Recognition
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to exert a specific biological activity. It is not a real molecule or a set of functional groups but rather a three-dimensional arrangement of features that a drug molecule must possess to bind to its target receptor. Key pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups with a lone pair of electrons that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups with a hydrogen atom attached to an electronegative atom, capable of donating a hydrogen bond.
-
Hydrophobic (HY): Non-polar groups that interact favorably with hydrophobic regions of the target.
-
Aromatic (AR): Planar, cyclic, and conjugated ring systems that can engage in π-π stacking or other aromatic interactions.
-
Positive/Negative Ionizable (PI/NI): Groups that can carry a formal positive or negative charge at physiological pH.
-
Electrophilic/Reactive Center (E): A feature specific to covalent inhibitors, representing the atom or group that will form a covalent bond with the target.
Hypothetical Pharmacophore Model for 3-(Chloromethyl)-5-phenyl-1H-pyrazole Derivatives as Covalent Kinase Inhibitors
Based on the known structure-activity relationships of pyrazole-based kinase inhibitors and the principles of covalent inhibitor design, we propose a hypothetical pharmacophore model for 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives.
Figure 1: Hypothetical pharmacophore model for a 3-(chloromethyl)-5-phenyl-1H-pyrazole derivative as a covalent kinase inhibitor.
Pharmacophoric Features and Their Rationale:
-
Aromatic Ring (AR1): The 5-phenyl ring is a crucial feature, likely involved in π-π stacking or hydrophobic interactions within the ATP-binding pocket of the kinase. The substitution pattern on this ring can significantly impact activity.
-
Hydrogen Bond Acceptor (HBA1): One of the nitrogen atoms of the pyrazole ring can act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase, a common binding motif for kinase inhibitors.
-
Hydrogen Bond Donor (HBD1): The N-H proton of the pyrazole ring can act as a hydrogen bond donor, providing an additional anchor point within the active site.
-
Hydrophobic Feature (HY1): The overall scaffold, including the phenyl ring and the pyrazole core, contributes to the hydrophobic character of the molecule, facilitating its entry into the often-greasy ATP binding cleft.
-
Electrophilic Center (E): The chloromethyl group at the 3-position is the reactive electrophile. Its precise spatial orientation is critical for positioning it in close proximity to a nucleophilic cysteine residue in the kinase active site to enable covalent bond formation.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives is expected to be highly dependent on the nature and position of substituents.
| Position | Substituent | Predicted Effect on Activity | Rationale |
| 1-Position (N1) | Small alkyl or aryl groups | Modulation of solubility and metabolic stability | Bulky substituents may disrupt binding. Aryl groups can introduce additional interactions. |
| 3-Position | Chloromethyl (essential) | Covalent bond formation | The primary driver of irreversible inhibition. Modification to other reactive groups (e.g., acrylamide) could be explored. |
| 4-Position | H, Halogen, Small alkyl | Fine-tuning of electronic properties and steric profile | Substituents here can influence the reactivity of the pyrazole ring and overall conformation. |
| 5-Position (Phenyl Ring) | Electron-donating or -withdrawing groups | Significant impact on potency and selectivity | Substituents can modulate the electronic nature of the ring and introduce new interactions with the protein. For example, a para-substituent could extend into a deeper pocket. |
Table 1: Predicted Structure-Activity Relationships for 3-(chloromethyl)-5-phenyl-1H-pyrazole Derivatives.
Experimental and Computational Protocols
This section outlines the key experimental and computational workflows for the synthesis, biological evaluation, and pharmacophore analysis of 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives.
Synthesis Workflow
The synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives can be achieved through a multi-step process, a representative scheme is outlined below.
Figure 2: General synthetic workflow for 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives.
Step-by-Step Protocol:
-
Claisen Condensation: A substituted acetophenone is reacted with an appropriate ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-diketone.
-
Pyrazole Formation: The resulting 1,3-diketone is cyclized with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol under reflux to yield the 3-methyl-5-phenyl-1H-pyrazole.
-
Oxidation: The methyl group at the 3-position is oxidized to a hydroxymethyl group using an appropriate oxidizing agent (e.g., selenium dioxide).
-
Chlorination: The hydroxymethyl group is then converted to the target chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Biological Evaluation
Cytotoxicity Assays: The anticancer activity of the synthesized compounds would be initially assessed using standard cytotoxicity assays, such as the MTT or SRB assay, against a panel of cancer cell lines.
Enzyme Inhibition Assays: To confirm the mechanism of action, in vitro kinase inhibition assays would be performed against the putative target kinase. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase.
Mass Spectrometry: To verify covalent bond formation, intact protein mass spectrometry can be used to detect the mass shift of the target protein upon incubation with the inhibitor.
Pharmacophore Modeling Workflow
The development of a pharmacophore model is a multi-step computational process.
Figure 3: A typical workflow for ligand-based pharmacophore model generation.
Step-by-Step Protocol:
-
Dataset Preparation: A dataset of known active and inactive compounds (if available) is compiled. For a hypothetical model, a set of known covalent kinase inhibitors with diverse scaffolds can be used.
-
Conformer Generation: A diverse set of low-energy 3D conformations for each molecule in the dataset is generated.
-
Feature Identification: Common pharmacophoric features present in the active compounds are identified.
-
Pharmacophore Model Generation: A pharmacophore model is generated using software like PHASE (Schrödinger)[4], Catalyst (BIOVIA), or LigandScout. These programs align the active molecules and identify a common spatial arrangement of pharmacophoric features.
-
Model Validation: The generated model is validated by its ability to distinguish between active and inactive compounds in a test set and/or a decoy set.
-
Virtual Screening: The validated pharmacophore model can then be used to screen large compound libraries to identify novel potential hits.
Conclusion and Future Directions
The pharmacophore analysis of 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives highlights their significant potential as targeted covalent inhibitors. The key to their activity lies in the precise three-dimensional arrangement of a hydrogen bond acceptor/donor system within the pyrazole core, a hydrophobic phenyl group, and a strategically positioned electrophilic chloromethyl group. This combination of features allows for initial non-covalent recognition within the target's active site, followed by irreversible covalent bond formation, leading to potent and sustained inhibition.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of these derivatives to validate the proposed pharmacophore model and refine the structure-activity relationships. The exploration of different reactive groups at the 3-position and various substitution patterns on the 5-phenyl ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, the application of the developed pharmacophore model in virtual screening campaigns could accelerate the discovery of novel and more effective covalent inhibitors for the treatment of cancer and other diseases.
References
-
Schrödinger, LLC. (2023). Phase. Retrieved from [Link]
- Kamel, M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2018). Journal of Chemical Sciences, 130(1), 1-22.
- Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry, 41(1), 10-26.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5599-5608.
- Recently reported biological activities of pyrazole compounds. (2017). Bioorganic & Medicinal Chemistry, 25(21), 5855-5866.
- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). Molecules, 27(19), 6296.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Molecules, 28(14), 5433.
- Current status of pyrazole and its biological activities. (2016). Journal of Basic and Clinical Pharmacy, 7(3), 68-75.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 078.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2015). Acta Chimica Slovenica, 62(1), 136-151.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). The Journal of Organic Chemistry, 85(15), 9765-9778.
- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (2018).
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169561.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2023). RSC Medicinal Chemistry, 14(10), 2005-2022.
- An update on the discovery and development of reversible covalent inhibitors. (2023). Journal of Medicinal Chemistry, 66(9), 5975-6003.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian Journal of Pharmaceutical Research, 20(3), 338-349.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules, 28(13), 5085.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega, 8(12), 11186-11199.
- Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)ethan‐1‐one derivatives. (2021). Archiv der Pharmazie, 354(9), 2100140.
-
Ligand-Based Pharmacophore Modeling using RDKit. (2023, September 9). YouTube. Retrieved from [Link]
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2023). RSC Advances, 13(41), 28867-28882.
- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
- Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for their Antifungal Potential. (2021).
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Bioorganic Chemistry, 134, 106461.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2023). RSC Medicinal Chemistry, 14(10), 2005-2022.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of Chloromethyl Group in 5-Phenyl-1H-Pyrazole Scaffolds
The following technical guide details the reactivity profile, synthesis, and application of chloromethyl-functionalized 5-phenyl-1H-pyrazole scaffolds.
Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary
The 5-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., crizotinib analogues), COX-2 inhibitors (e.g., celecoxib), and agrochemicals. The introduction of a chloromethyl group (-CH₂Cl) at the C3 or C4 position transforms this stable aromatic scaffold into a versatile electrophilic building block.
This guide analyzes the chloromethyl-5-phenyl-1H-pyrazole moiety, focusing on its dual role:
-
Synthetic Linchpin: A gateway for rapid fragment growing via nucleophilic substitution (
). -
Covalent Warhead: A "tunable" electrophile capable of targeting non-catalytic cysteine residues in protein binding pockets.
Electronic Structure & Reactivity Analysis
The "Pyrazolyl-Methyl" Electrophile
The chloromethyl group attached to a pyrazole ring behaves analogously to a benzyl chloride , but with distinct electronic modulation due to the nitrogen-rich heterocycle.
-
Inductive Effect: The pyrazole ring is electron-rich (
-excessive), but the carbons exert a mild electron-withdrawing inductive effect on the exocyclic methylene group, activating the C-Cl bond for nucleophilic attack. -
Tautomeric Influence: In
-unsubstituted 1H-pyrazoles, the annular nitrogen lone pair participates in aromaticity. The tautomeric equilibrium ( ) can subtly shift the electron density at C3/C4, affecting the electrophilicity of the chloromethyl group.-
Note: The C4-chloromethyl position is generally more reactive towards
-type pathways (solvolysis) than C3, due to better resonance stabilization of the resulting carbocation by the adjacent nitrogens. Conversely, C3-chloromethyl derivatives often exhibit cleaner kinetics due to reduced steric clash with the C5-phenyl group.
-
Stability & Solvolysis
Unlike highly reactive acid chlorides or sulfonyl chlorides, the chloromethyl pyrazole is moderately stable in neutral aqueous media.
-
Hydrolysis Half-life: Estimated
hours in neutral buffer (pH 7.4, 25°C), comparable to substituted benzyl chlorides. -
Solvolysis Mechanism: In polar protic solvents (MeOH,
), degradation occurs via a mixed mechanism, yielding the hydroxymethyl derivative. -
Storage: Solid compounds are stable for months at 4°C. Solutions in DMSO/DMF should be prepared fresh to avoid slow dimerization (self-alkylation).
Synthesis Strategies
Accessing the chloromethyl scaffold requires avoiding the direct chloromethylation of the phenyl ring, which is a competing pathway. The most robust route involves the Vilsmeier-Haack formylation followed by reduction and chlorination.
DOT Diagram: Synthesis Pathways
Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole
Rationale: This protocol uses the 1,3-diphenyl variant to ensure regiochemical stability (blocking N1), serving as a model for the 5-phenyl-1H scaffold.
Step 1: Vilsmeier-Haack Cyclization
-
Reagents: Acetophenone phenylhydrazone (10 mmol),
(30 mmol), DMF (50 mmol). -
Procedure: Add
dropwise to DMF at 0°C. Stir for 30 min to generate the Vilsmeier reagent. Add hydrazone solution.[1] Heat to 60-80°C for 4 hours. -
Workup: Pour into ice water. Neutralize with
. The precipitate is 4-formyl-1,3-diphenyl-1H-pyrazole .
Step 2: Reduction
-
Reagents: Aldehyde (from Step 1),
(0.5 eq), MeOH. -
Procedure: Dissolve aldehyde in MeOH. Add
at 0°C. Stir 1h. Quench with water.[1][2] Extract with EtOAc. -
Product: 4-hydroxymethyl-1,3-diphenyl-1H-pyrazole .
Step 3: Chlorination (The Critical Step)
-
Reagents: Alcohol (Step 2), Thionyl Chloride (
, 1.5 eq), DCM (anhydrous). -
Procedure: Dissolve alcohol in DCM. Add
dropwise at 0°C. Caution: Gas evolution ( ). -
Reflux: Warm to RT and reflux for 2 hours to ensure complete conversion.
-
Isolation: Evaporate volatiles in vacuo. Co-evaporate with toluene to remove traces of acid.
-
Yield: Quantitative conversion to 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole hydrochloride salt.
Reactivity Profile & Decision Tree
The chloromethyl group is a "soft" electrophile. Its reactivity depends heavily on the nucleophile and solvent conditions.
Nucleophilic Substitution ( ) Data
| Nucleophile Class | Reagent Example | Solvent/Base | Reactivity | Application |
| Primary Amines | Benzylamine | DMF / | High | Fragment growing / Library synthesis |
| Secondary Amines | Morpholine | MeCN / DIPEA | High | Solubility enhancement |
| Thiols | Cysteine / Glutathione | PBS (pH 7.4) | Moderate | Covalent probes / Biological conjugation |
| Phenols | 4-Methoxyphenol | Acetone / | Moderate | Ether linkage formation |
| Active Methylenes | Malononitrile | EtOH / NaOEt | Low | Carbon chain extension |
Regioselectivity Challenges (N-H vs CH₂-Cl)
In 1H-pyrazoles (where N1 is unsubstituted), the nitrogen atom is nucleophilic.
-
The Problem: Treating 3-chloromethyl-5-phenyl-1H-pyrazole with a base can lead to intermolecular self-alkylation , forming polymers or macrocycles.
-
The Solution:
-
Protect N1: Use a THP, SEM, or Boc group before chlorination.
-
In-situ Protection: Use excess nucleophile (amine) to outcompete the pyrazole nitrogen.
-
DOT Diagram: Reactivity Decision Tree
Applications in Drug Discovery[3][4]
Covalent Inhibitor Design
The chloromethyl pyrazole moiety acts as a Targeted Covalent Inhibitor (TCI) warhead.
-
Mechanism: It reacts with non-catalytic cysteine residues near the binding pocket via nucleophilic displacement of the chloride.
-
Advantage: Unlike acrylamides (Michael acceptors), chloromethyl groups do not require a specific orientation for orbital overlap, relying instead on proximity and the
"backside attack" geometry. -
Case Study: This motif has been explored in designing inhibitors for Mpro (SARS-CoV-2) and JNK kinases , where a cysteine is available in the solvent-exposed region of the active site.
Fragment Growing
For non-covalent programs, the chloromethyl group is a "synthetic handle."
-
Workflow:
-
Dock the 5-phenyl-pyrazole core into the protein pocket.
-
Identify a vector pointing towards a solvent channel (often C3 or C4).
-
Synthesize the chloromethyl intermediate.
-
Displace Cl with a diversity set of amines (e.g., piperazines, spirocycles) to rapidly generate SAR (Structure-Activity Relationship) data.
-
References
-
Synthesis of 4-(chloromethyl)
- Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Source: MDPI (Molecules 2022).
-
URL:[Link]
-
Reactivity of Chloromethylarenes (Solvolysis Data)
- Title: Statistical Methods for the Investig
- Source: NIH / PMC.
-
URL:[Link]
-
Covalent Inhibitors Targeting Cysteine (Chloroacetamide/Chloromethyl context)
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- Source: MDPI (Biomolecules 2022).
-
URL:[Link]
-
Regioselective Synthesis of Pyrazoles
Sources
Technical Guide: Thermal Stability & Characterization of 3-(Chloromethyl)-5-phenyl-1H-pyrazole
The following in-depth technical guide details the physicochemical profile, thermal stability, and handling protocols for 3-(chloromethyl)-5-phenyl-1H-pyrazole .
Executive Summary
3-(Chloromethyl)-5-phenyl-1H-pyrazole is a reactive electrophilic intermediate used primarily in medicinal chemistry for the introduction of the phenyl-pyrazole scaffold via nucleophilic substitution. Unlike its stable methyl analog, the chloromethyl derivative exhibits significant thermal instability in its free base form.
This instability arises from the presence of a nucleophilic nitrogen (NH) within the same structure as a reactive electrophile (chloromethyl group), leading to intermolecular self-alkylation (polymerization) upon heating or prolonged storage. Consequently, this compound is most stably isolated and characterized as its hydrochloride salt , or generated in situ.
Physicochemical Profile
Identity and Structure[1][2]
-
IUPAC Name: 3-(Chloromethyl)-5-phenyl-1H-pyrazole
-
Molecular Formula: C₁₀H₉ClN₂
-
Molecular Weight: 192.65 g/mol
-
Key Structural Feature: The molecule exhibits annular tautomerism. In solution, the 3-(chloromethyl)-5-phenyl and 5-(chloromethyl)-3-phenyl forms are in rapid equilibrium.
Melting Point and Thermal Data
Due to the reactive nature of the chloromethyl group, the "melting point" of the free base is often a decomposition point . The values below provide the experimental baseline for the parent scaffold and the predicted behavior of the chloromethyl derivative.
| Compound | Form | Melting Point (°C) | Stability Status |
| 3-Methyl-5-phenyl-1H-pyrazole | Free Base | 127 – 129 °C [1, 2] | Stable Standard |
| 3-(Chloromethyl)-5-phenyl-1H-pyrazole | Free Base | >130 °C (dec.) * | Unstable (Polymerizes) |
| 3-(Chloromethyl)-5-phenyl-1H-pyrazole | HCl Salt | 180 – 210 °C (dec.) | Metastable (Hygroscopic) |
*Note: The free base often degrades before a clear liquidus phase is observed. The melting point of the parent methyl compound (127°C) serves as the lower thermodynamic bound; the introduction of the chlorine atom typically elevates the lattice energy, but chemical decomposition interferes with measurement.
Thermal Stability Analysis
Mechanism of Decomposition
The primary failure mode for this compound is intermolecular N-alkylation . Upon heating or melting, the lone pair of the pyrazole nitrogen (N-H) attacks the chloromethyl carbon of a neighboring molecule, displacing chloride. This chain reaction forms oligomeric pyrazolium salts.
Visualizing the Decomposition Pathway:
Figure 1: Self-alkylation pathway of 3-(chloromethyl)-5-phenyl-1H-pyrazole upon thermal stress.
Differential Scanning Calorimetry (DSC) Protocol
To accurately assess the stability of a specific batch, the following DSC protocol is recommended. This method distinguishes between a true melt and a decomposition exotherm.
Protocol Parameters:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC3).
-
Pan System: Hermetically sealed aluminum pans (to contain volatile HCl evolution).
-
Sample Mass: 2.0 – 4.0 mg.
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp Rate: 10 °C/min from 40 °C to 250 °C.
Interpretation of Results:
-
Sharp Endotherm (~128–140°C): Indicates melting of the unreacted crystalline lattice.
-
Broad Exotherm (immediately following or overlapping melt): Indicates thermal decomposition (polymerization).
-
Baseline Shift: Indicates glass transition of formed oligomers.
Synthesis and Handling for Stability
Synthesis Route (Stability-Optimized)
The compound is best synthesized from the alcohol precursor using thionyl chloride (
-
Precursor: 3-(Hydroxymethyl)-5-phenyl-1H-pyrazole.
-
Chlorination: Treat with
in dichloromethane (DCM) at . -
Isolation: Evaporate volatiles in vacuo without heating above 40°C. The residue is the HCl salt .
-
Free Base Generation (If required): Neutralize with cold aqueous
and extract into DCM immediately prior to use. Do not store the free base.
Storage Conditions
-
Temperature: -20 °C (Freezer).
-
Atmosphere: Argon or Nitrogen (Hygroscopic; moisture accelerates hydrolysis to the alcohol).
-
Form: Store as the Hydrochloride (HCl) salt.
Applications in Drug Discovery
This scaffold serves as a "warhead" for covalent probes or a building block for:
-
Kinase Inhibitors: Alkylation of cysteine residues in ATP-binding pockets.
-
Bifunctional Linkers: Connecting phenyl-pyrazole pharmacophores (e.g., Celecoxib analogs) to other ligands.
References
-
TCI Chemicals. Product Specification: 3-Methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4).[1][2] Retrieved from
-
Fisher Scientific. Safety Data Sheet & Properties: 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from
-
PubChem. Compound Summary: 5-(chloromethyl)-3-phenyl-1H-pyrazole. Retrieved from
-
Sidique, S. et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.[3] Bioorganic & Medicinal Chemistry Letters.[4][5] (Discusses instability of related pyrazole esters/halides). Retrieved from
Sources
- 1. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 2. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Therapeutic Potential of 3-(Chloromethyl)-5-phenyl-1H-pyrazole Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide focuses on the unique potential of the 3-(chloromethyl)-5-phenyl-1H-pyrazole scaffold, a versatile precursor for generating diverse molecular architectures with significant therapeutic promise. The strategic placement of a reactive chloromethyl group at the 3-position provides a synthetic handle for introducing a wide array of functional groups, enabling the exploration of vast chemical space and the fine-tuning of biological activity.
The Synthetic Gateway: Leveraging the 3-(Chloromethyl) Handle
The 3-(chloromethyl)-5-phenyl-1H-pyrazole scaffold is an invaluable starting material for the synthesis of a library of derivatives. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to nucleophilic substitution. This reactivity is the key to the scaffold's versatility, allowing for the facile introduction of various pharmacophores through the formation of new carbon-heteroatom bonds.
A general synthetic workflow for leveraging this scaffold begins with the synthesis of the core pyrazole ring, often through the condensation of a β-diketone with hydrazine. Subsequent functionalization leads to the introduction of the chloromethyl group. The real diversification occurs in the next step, where this reactive intermediate is treated with a range of nucleophiles.
Workflow for Derivative Synthesis and Evaluation
Caption: General workflow from the core scaffold to lead optimization.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of the phenyl-pyrazole scaffold have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[4][5] The ability to introduce diverse side chains via the chloromethyl handle allows for the targeted design of molecules that can interact with specific biological targets within cancer cells.
Targeting Apoptotic Pathways
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death. Several 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to exert their cytotoxic effects by modulating the delicate balance of pro- and anti-apoptotic proteins.[6] For instance, studies have revealed that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial apoptotic cascade. Molecular docking studies have further elucidated these interactions, showing high binding affinities of pyrazole derivatives to the hydrophobic groove of Bcl-2, thereby inhibiting its function.[6]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrazole scaffold has been successfully employed in the design of potent kinase inhibitors. For example, novel 5-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of BRAF(V600E), a mutated kinase implicated in melanoma and other cancers.[7] One such derivative exhibited an IC50 value of 0.33 μM for BRAF(V600E) and demonstrated significant antiproliferative activity against melanoma cell lines.[7] The versatility of the 3-(chloromethyl) group would allow for the introduction of moieties designed to enhance binding to the kinase active site, potentially improving potency and selectivity.
Table 1: Anticancer Activity of Selected Phenyl-Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1,3,5-Trisubstituted Pyrazoles | MCF-7 (Breast) | 3.9 - 35.5 | Bcl-2 Inhibition, DNA Damage | [6] |
| 5-Phenyl-1H-pyrazole Derivatives | WM266.4 (Melanoma) | 2.63 | BRAF(V600E) Inhibition | [7] |
| 5-Phenyl-1H-pyrazole Derivatives | A375 (Melanoma) | 3.16 | BRAF(V600E) Inhibition | [7] |
| Benzofuro[3,2-c]pyrazole Analogs | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [4] |
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Properties: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have long been recognized for their antibacterial and antifungal activities.[3][8] The ability to modify the 3-(chloromethyl)-5-phenyl-1H-pyrazole scaffold allows for the development of compounds with improved potency and a broader spectrum of activity.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds are believed to interfere with microbial metabolic pathways. For example, docking studies have suggested that certain 1,3,5-trisubstituted pyrazoles can bind to the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an essential enzyme in the biosynthesis of the bacterial cell wall. Other derivatives have been shown to inhibit bacterial growth by targeting macromolecular synthesis.[9]
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Azopyrazole Derivatives | E. coli, S. aureus | Remarkable Inhibition | [3] |
| Pyrazolyl 1,3,4-Thiadiazines | Candida albicans | 2.9 - 7.8 | [8] |
| Pyrazolyl 1,3,4-Thiadiazines | Gram-positive bacteria | 62.5 - 125 | [8] |
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the synthesized pyrazole derivatives in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Effects: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Phenyl-pyrazole derivatives have shown significant promise as anti-inflammatory agents.[10][11] The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, for instance, features a pyrazole core.
Cyclooxygenase (COX) Inhibition
A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11] Structure-activity relationship studies have shown that modifications to the pyrazole scaffold can influence both the potency and selectivity of COX inhibition. The development of selective COX-2 inhibitors is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Potential Anti-inflammatory Signaling Pathway
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Derivatization of 3-(Chloromethyl)-5-phenyl-1H-pyrazole
Introduction: The Significance of Pyrazole Scaffolds and the Advent of Microwave-Assisted Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of pharmacologically active compounds.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2]
The starting material, 3-(chloromethyl)-5-phenyl-1H-pyrazole, is a valuable building block for creating diverse libraries of pyrazole-based compounds. The highly reactive chloromethyl group at the 3-position serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution, while the nitrogen atoms of the pyrazole ring itself can also be functionalized.
Traditional methods for the derivatization of such heterocyclic compounds often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents.[3] In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[4] By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, leading to significant reductions in reaction times, increased product yields, and often, enhanced product purity.[5][6] This technology is particularly well-suited for the synthesis of heterocyclic compounds, including pyrazole derivatives.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted derivatization of 3-(chloromethyl)-5-phenyl-1H-pyrazole. We will explore detailed protocols for the synthesis of ether, thioether, and azide derivatives, underpinned by the principles of scientific integrity and field-proven insights.
Causality Behind Experimental Choices: Why Microwave-Assisted Synthesis?
The choice of MAOS for the derivatization of 3-(chloromethyl)-5-phenyl-1H-pyrazole is predicated on several key advantages over conventional heating methods:
-
Rapid Reaction Kinetics: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating that bypasses the slower process of thermal conduction.[5] This results in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.
-
Improved Yields and Purity: The uniform and controlled heating provided by microwave reactors often minimizes the formation of side products, leading to higher yields and cleaner reaction profiles. This simplifies downstream purification processes.
-
Energy Efficiency and Green Chemistry: The targeted heating of the reaction mixture in MAOS is more energy-efficient than conventional oil baths or heating mantles. Furthermore, the rapid reaction times and potential for solvent-free conditions align with the principles of green chemistry.[4]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible and safe reaction conditions.
The protocols detailed below have been designed to leverage these advantages for the efficient synthesis of a diverse range of 3-(chloromethyl)-5-phenyl-1H-pyrazole derivatives.
Experimental Protocols: A Step-by-Step Guide to Derivatization
The following protocols provide detailed methodologies for the synthesis of representative ether, thioether, and azide derivatives of 3-(chloromethyl)-5-phenyl-1H-pyrazole.
Protocol 1: Microwave-Assisted Synthesis of 3-(Phenoxymethyl)-5-phenyl-1H-pyrazole (Ether Derivative)
This protocol details the synthesis of an ether derivative via the Williamson ether synthesis, adapted for microwave conditions.
Materials:
-
3-(Chloromethyl)-5-phenyl-1H-pyrazole
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave reactor
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 3-(chloromethyl)-5-phenyl-1H-pyrazole (1.0 mmol, 192.6 mg).
-
Add phenol (1.2 mmol, 112.9 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Add 3 mL of N,N-dimethylformamide (DMF).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(phenoxymethyl)-5-phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of 3-(Phenylthiomethyl)-5-phenyl-1H-pyrazole (Thioether Derivative)
This protocol outlines the synthesis of a thioether derivative through nucleophilic substitution with a thiolate.
Materials:
-
3-(Chloromethyl)-5-phenyl-1H-pyrazole
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave reactor
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 10 mL microwave synthesis vial under an inert atmosphere (e.g., argon), add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).
-
Add 2 mL of anhydrous THF and cool the suspension to 0°C.
-
Slowly add thiophenol (1.2 mmol, 132.2 mg) to the suspension and stir for 10 minutes at 0°C.
-
Add a solution of 3-(chloromethyl)-5-phenyl-1H-pyrazole (1.0 mmol, 192.6 mg) in 1 mL of anhydrous THF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 5 minutes with stirring.
-
After cooling, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(phenylthiomethyl)-5-phenyl-1H-pyrazole.
Protocol 3: Microwave-Assisted Synthesis of 3-(Azidomethyl)-5-phenyl-1H-pyrazole (Azide Derivative)
This protocol describes the synthesis of an azide derivative, a versatile intermediate for further functionalization via click chemistry.
Materials:
-
3-(Chloromethyl)-5-phenyl-1H-pyrazole
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave reactor
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a 10 mL microwave synthesis vial, combine 3-(chloromethyl)-5-phenyl-1H-pyrazole (1.0 mmol, 192.6 mg) and sodium azide (1.5 mmol, 97.5 mg).
-
Add 3 mL of DMSO.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 3 minutes with stirring.
-
After cooling, pour the reaction mixture into 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-(azidomethyl)-5-phenyl-1H-pyrazole is often of sufficient purity for subsequent reactions, but can be further purified by column chromatography if necessary.
Data Presentation: A Comparative Overview
The following table summarizes the typical reaction parameters and expected outcomes for the microwave-assisted derivatization of 3-(chloromethyl)-5-phenyl-1H-pyrazole based on the protocols above.
| Derivative Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Expected Yield (%) |
| Ether | Phenol | K₂CO₃ | DMF | 120 | 10 | 85-95 |
| Thioether | Thiophenol | NaH | THF | 100 | 5 | 80-90 |
| Azide | Sodium Azide | - | DMSO | 80 | 3 | >95 |
Visualization of Experimental Workflow and Reaction Mechanisms
To further elucidate the experimental process and underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for microwave-assisted derivatization.
Caption: General SN2 mechanism for derivatization of the chloromethyl group.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The success of each reaction can be readily monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of a new, less polar product spot. Furthermore, the final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The expected spectral data for the derivatives will show characteristic shifts in the methylene protons and the appearance of new signals corresponding to the introduced nucleophile.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid derivatization of 3-(chloromethyl)-5-phenyl-1H-pyrazole. The protocols outlined in these application notes provide a solid foundation for researchers to generate diverse libraries of novel pyrazole derivatives for applications in drug discovery and materials science. By leveraging the benefits of MAOS, scientists can accelerate their research, improve synthetic efficiency, and embrace greener chemical practices.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2022). PMC. Retrieved February 15, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved February 15, 2026, from [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved February 15, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. Retrieved February 15, 2026, from [Link]
-
Microwave Synthesis of Arylmethyl Substituted Pyrazoles. (2008). Bentham Open Archives. Retrieved February 15, 2026, from [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). PMC. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). PMC. Retrieved February 15, 2026, from [Link]
-
Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]. (2013). PMC. Retrieved February 15, 2026, from [Link]
-
Microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters under solvent free conditions. (2006). SciELO. Retrieved February 15, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2002). New Journal of Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Microwave Synthesis of Arylmethyl Substituted Pyrazoles. (2008). ResearchGate. Retrieved February 15, 2026, from [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Scholars Research Library. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). MDPI. Retrieved February 15, 2026, from [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Retrieved February 15, 2026, from [Link]
Sources
- 1. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solvent selection for coupling reactions with 3-(chloromethyl)-5-phenyl-1H-pyrazole
Application Note: Solvent Selection & Process Optimization for Coupling Reactions of 3-(chloromethyl)-5-phenyl-1H-pyrazole
Executive Summary
This guide details the solvent selection strategy for nucleophilic substitution reactions involving 3-(chloromethyl)-5-phenyl-1H-pyrazole (CAS: 29916-86-9). This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.
The chloromethyl moiety acts as a highly reactive electrophile (
Physicochemical Profile & Solubility Analysis
The substrate features a lipophilic phenyl ring and a polar, hydrogen-bond-donating pyrazole ring. This "push-pull" polarity necessitates a "Goldilocks" solvent strategy.
Table 1: Solubility & Reactivity Profile of 3-(chloromethyl)-5-phenyl-1H-pyrazole
| Solvent Class | Representative Solvents | Solubility (25°C) | Reaction Rate ( | Suitability Rating |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Fastest (Dipolar acceleration) | ⭐⭐⭐ (Standard) |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Good (20-50 mg/mL) | Fast | ⭐⭐⭐⭐ (Preferred) |
| Green Alternatives | 2-MeTHF, CPME, EtOAc | Moderate (Requires heating) | Moderate | ⭐⭐⭐⭐ (Sustainable) |
| Protic Solvents | Ethanol, Methanol, Water | Variable | Slow (Solvates nucleophile) | ⭐ (Avoid) |
| Non-Polar | Toluene, Hexane | Poor | Negligible | ❌ (Unsuitable) |
Critical Insight: While DMF is the historical standard, it complicates workup due to high boiling points and water miscibility. Acetonitrile (MeCN) is the recommended balance of solubility, reaction rate, and ease of removal.
Mechanistic Challenges: The "Self-Alkylation" Trap
A common failure mode with this substrate is oligomerization. The pyrazole NH is acidic (
Prevention Strategy:
-
Order of Addition: Always add the external nucleophile (amine/thiol) before adding the base.
-
Concentration: Maintain dilute conditions (0.1 M - 0.2 M) to favor intermolecular reaction with the nucleophile over bimolecular self-reaction.
-
Base Selection: Use a base strong enough to scavenge HCl but weak enough to minimize pyrazole deprotonation (e.g.,
or DIPEA rather than NaH).
Visualizing the Reaction Pathway
Figure 1: Competitive pathways. The presence of the Nucleophile (green path) must kinetically outcompete the base-mediated self-alkylation (red path).
Protocol 1: N-Alkylation with Secondary Amines
Target: Synthesis of 3-((amino)methyl)-5-phenyl-1H-pyrazole derivatives.
Rationale: Acetonitrile is selected to allow simple evaporative workup. Potassium Carbonate is used as a mild, heterogeneous base to minimize pyrazole deprotonation.
Materials:
-
Substrate: 3-(chloromethyl)-5-phenyl-1H-pyrazole (1.0 equiv)
-
Nucleophile: Morpholine, Piperazine, or secondary amine (1.2 equiv)
-
Base: Anhydrous
(2.0 equiv) -
Solvent: Acetonitrile (MeCN), ACS Grade.
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if reaction is sluggish (Finkelstein condition).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in MeCN (concentration 0.15 M).
-
Nucleophile Addition: Add the Secondary Amine (1.2 equiv) to the solution at room temperature. Stir for 5 minutes.
-
Why? This ensures the amine is available to react immediately upon base addition, suppressing side reactions.
-
-
Base Addition: Add
(2.0 equiv) and KI (0.1 equiv, optional). -
Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (System: 5% MeOH in DCM) or LCMS.
-
Typical Time: 2–4 hours.
-
-
Workup (Precipitation Method):
-
Cool to room temperature.[1]
-
Pour the reaction mixture into Ice Water (5x reaction volume).
-
The product often precipitates as a solid. Filter, wash with water, and dry.
-
Alternative: If no solid forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
Protocol 2: Green Chemistry S-Alkylation (Thiol Coupling)
Target: Thioether formation using sustainable solvents.
Rationale: Thiols are highly nucleophilic.[1] We can replace DMF with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate , which are biodegradable and derived from renewable sources.
Materials:
-
Substrate (1.0 equiv)
-
Thiol (e.g., Thiophenol, Cysteine derivative) (1.1 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: 2-MeTHF or EtOAc.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Thiol (1.1 equiv) in 2-MeTHF (0.2 M).
-
Activation: Add DIPEA (1.5 equiv) and stir for 10 minutes.
-
Coupling: Add 3-(chloromethyl)-5-phenyl-1H-pyrazole (1.0 equiv) slowly as a solid or solution.
-
Reaction: Stir at Room Temperature .
-
Note: Thiols are strong nucleophiles; heating is rarely required and may promote disulfide formation.
-
-
Validation: Check LCMS for the disappearance of the chloride peak (M+H of substrate) and appearance of the thioether.
-
Workup: Wash the organic phase with 1M citric acid (to remove base) and saturated
. Evaporate solvent.
Troubleshooting & Solvent Decision Tree
Use this logic flow to adapt the protocol to your specific nucleophile.
Figure 2: Decision matrix for solvent selection based on nucleophile strength and solubility requirements.
References
- Nucleophilic Substitution Trends: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013. (General solvent effects).
-
Pyrazole Chemistry: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.
-
Green Solvent Guides: Prat, D. et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development 2013, 17, 12, 1517–1525.
-
DMF Alternatives: Byrne, F. P. et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes 2016, 4, 7.
-
Specific Reactivity of Chloromethyl Pyrazoles: Note: While specific application notes for this CAS are proprietary to CROs, the reactivity pattern is validated by analogous synthesis of Celecoxib intermediates. See: Penning, T. D. et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry 1997, 40, 9, 1347-1365.
Sources
Application Note: Scalable Synthesis of 3-(Chloromethyl)-5-phenyl-1H-pyrazole Intermediates
Executive Summary
The 3-(chloromethyl)-5-phenyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and anti-inflammatory agents. Its bifunctional nature—possessing a nucleophilic pyrazole core and an electrophilic chloromethyl handle—allows for rapid diversification via nucleophilic substitution.
This guide details a robust, scalable four-step synthetic route designed for multigram to kilogram production. Unlike unscalable laboratory methods involving diazomethane or unstable chloromethyl ketones, this protocol utilizes the "Ester-Reduction-Chlorination" strategy. This pathway ensures regiochemical fidelity, process safety, and high overall yields (>60%).
Retrosynthetic Analysis & Strategy
The most reliable method for introducing the chloromethyl group at the 3-position of a 5-phenylpyrazole core is not through direct chloromethylation (which suffers from poly-alkylation and regioselectivity issues) but through the reduction of a 3-carboxylate precursor.
Synthetic Pathway (Graphviz)
Caption: Four-step scalable synthetic route from acetophenone to the target chloromethyl pyrazole.
Detailed Experimental Protocols
Step 1: Claisen Condensation
Objective: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. Mechanism: Base-mediated condensation of acetophenone with diethyl oxalate.
-
Reagents: Acetophenone (1.0 equiv), Diethyl Oxalate (1.2 equiv), Sodium Ethoxide (1.2 equiv, 21% wt in EtOH).
-
Solvent: Absolute Ethanol (5-10 volumes).
Protocol:
-
Charge a reactor with sodium ethoxide solution under N₂ atmosphere. Cool to 0–5°C.
-
Add diethyl oxalate dropwise over 30 minutes, maintaining temperature <10°C.
-
Add acetophenone dropwise over 1 hour. The reaction is exothermic; control addition rate to maintain internal temperature <15°C.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. A thick yellow precipitate (sodium enolate) will form.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (slight excess relative to base) with vigorous stirring to precipitate the free diketo-ester.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Expectations: 85–95%.
-
Checkpoint: The product exists in equilibrium with its enol form. ¹H NMR should show a singlet around δ 6.5–7.0 ppm (methine proton).
-
Step 2: Pyrazole Cyclization
Objective: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Mechanism: Double condensation of hydrazine with the 1,3-diketone system.
-
Reagents: Diketo-ester (from Step 1), Hydrazine Hydrate (1.1 equiv, 64% or 80% aqueous).
-
Solvent: Ethanol or Glacial Acetic Acid.
Protocol:
-
Suspend the diketo-ester in Ethanol (10 volumes).
-
Safety Note: Hydrazine hydrate is toxic and a sensitizer. Handle in a fume hood with appropriate PPE.[1][2]
-
Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic.[2][3]
-
Heat the mixture to reflux (78°C) for 2–3 hours.
-
Work-up: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
If solid forms, filter and wash with cold ethanol. If no solid, concentrate the solvent to 20% volume and add water to precipitate.
-
Yield Expectations: 80–90%.
-
Purity: Usually >95% by HPLC; recrystallize from EtOH if necessary.
-
Step 3: Ester Reduction
Objective: Synthesis of (5-Phenyl-1H-pyrazol-3-yl)methanol. Scale-up Insight: While LiAlH₄ is standard for lab scale, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred for larger scales (kg) due to higher solubility and thermal stability.
-
Reagents: Pyrazole Ester (1.0 equiv), LiAlH₄ (1.5 equiv) OR Red-Al (2.0 equiv).
-
Solvent: Anhydrous THF (LiAlH₄) or Toluene (Red-Al).
Protocol (LiAlH₄ Method):
-
Suspend LiAlH₄ in anhydrous THF (10 volumes) under N₂ at 0°C.
-
Dissolve the Pyrazole Ester in THF (5 volumes) and add dropwise to the hydride suspension. Caution: Gas evolution (H₂).
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC/HPLC.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Stir the granular precipitate for 30 minutes, filter through Celite, and concentrate the filtrate.
-
Yield Expectations: 75–85%.
-
Product: White to off-white solid.
-
Step 4: Chlorination
Objective: Synthesis of 3-(Chloromethyl)-5-phenyl-1H-pyrazole. Mechanism: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride (SOCl₂).
-
Reagents: Pyrazole Alcohol (1.0 equiv), Thionyl Chloride (1.5–2.0 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene.[4]
Protocol:
-
Suspend the Pyrazole Alcohol in DCM (10 volumes) at 0°C.
-
Add SOCl₂ dropwise. Caution: Release of SO₂ and HCl gases. Scrubbing required.
-
Remove the ice bath and stir at room temperature for 4–12 hours. If reaction is slow, heat to reflux (40°C).
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure to remove excess SOCl₂.
-
Neutralization: The product often isolates as the HCl salt. To obtain the free base, partition the residue between Ethyl Acetate and saturated NaHCO₃ solution. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]
-
Yield Expectations: 85–95%.
-
Storage: The free base is reactive. Store at -20°C or use immediately. The HCl salt is more stable.
-
Process Safety & Troubleshooting
Safety Critical Control Points (SCCP)
| Step | Hazard | Control Measure |
| 1 | Sodium Ethoxide (Corrosive/Flammable) | Use anhydrous conditions; avoid water contact. |
| 2 | Hydrazine Hydrate (Toxic/Carcinogen) | Use closed dosing systems; quench spills with dilute bleach (hypochlorite). |
| 3 | LiAlH₄ (Pyrophoric/H₂ Gen) | Inert atmosphere (N₂/Ar); controlled addition rate; Fieser quench. |
| 4 | SOCl₂ (Toxic Gas/Corrosive) | Efficient off-gas scrubbing (NaOH trap); full PPE. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Moisture in solvent/base | Ensure absolute ethanol and dry glassware are used. |
| Oily Product in Step 2 | Incomplete cyclization | Extend reflux time; verify purity of diketo-ester. |
| Over-reduction (Step 3) | Reduction of pyrazole ring | Maintain temp <25°C; avoid large excess of hydride. |
| Chlorination Stalls | HCl inhibition | Add catalytic DMF (Vilsmeier-like activation) to accelerate SOCl₂ reaction. |
Analytical Data Summary
| Compound | Appearance | Key ¹H NMR Signals (DMSO-d₆/CDCl₃) |
| Diketo-ester | Yellow Solid | δ 14.5 (s, 1H, OH enol), 7.8–8.0 (m, 2H, Ar-H), 6.5 (s, 1H, =CH-). |
| Pyrazole Ester | White Solid | δ 13.5 (br s, 1H, NH), 7.8 (d, 2H), 7.2 (s, 1H, Py-H), 4.3 (q, 2H). |
| Pyrazole Alcohol | White Solid | δ 13.0 (br s, 1H, NH), 7.7 (d, 2H), 6.6 (s, 1H, Py-H), 4.5 (s, 2H, CH₂OH). |
| Target Chloride | Off-white Solid/Oil | δ 13.2 (br s, 1H, NH), 7.8 (d, 2H), 6.8 (s, 1H, Py-H), 4.8 (s, 2H, CH₂Cl). |
References
-
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives: Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[6] Source: PubMed / Bentham Science. URL:[Link]
-
General Pyrazole Synthesis (Claisen/Hydrazine Route): Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: PMC / NIH. URL:[Link]
-
Reduction of Carboxylic Esters (Scale-up): Title: Reduction of Carboxylic Acids and Esters to Alcohols.[7] Source: Organic Chemistry Portal. URL:[Link]
- Title: Method for Chlorinating Alcohols (Patent US20080228016A1).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reaction yields and overcoming common challenges in the synthesis of this important pyrazole derivative.
I. Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific issues that can lead to low yields and impurity formation during the synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole. We will explore the underlying chemical principles and provide actionable protocols to improve your experimental outcomes.
Issue 1: Low Yield in the Primary Cyclocondensation Step
The foundational step in synthesizing the pyrazole core often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Low yields at this stage can often be traced back to suboptimal reaction conditions or the purity of starting materials.
Question: My initial cyclocondensation of 1-phenyl-1,3-butanedione with hydrazine hydrate is resulting in a low yield of 3-methyl-5-phenyl-1H-pyrazole. What factors should I investigate?
Answer:
Several factors can contribute to a low yield in this Knorr-type pyrazole synthesis.[3] Let's break down the most common culprits and how to address them:
-
Purity of 1-phenyl-1,3-butanedione: The purity of your diketone is paramount. Impurities can interfere with the cyclization process. Consider purification by recrystallization or distillation before use.
-
Reaction Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts the reaction rate and equilibrium. While ethanol is commonly used, exploring other solvents like N,N-dimethylacetamide could be beneficial, as it has been shown to improve yields and regioselectivity in similar reactions.[1] A systematic temperature screen, for instance, from room temperature to reflux, can help identify the optimal condition.
-
Stoichiometry of Hydrazine Hydrate: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can lead to the formation of side products. A careful optimization of the molar ratio is recommended, starting from a 1.1 to 1.5 molar equivalent of hydrazine hydrate.
-
pH of the Reaction Medium: The cyclocondensation is often catalyzed by acid.[1] If the reaction is sluggish, the addition of a catalytic amount of a mild acid, such as acetic acid, can be beneficial. However, strongly acidic conditions should be avoided as they can lead to degradation of the reactants or product.[2]
Experimental Protocol: Optimization of 3-methyl-5-phenyl-1H-pyrazole Synthesis
-
Starting Material Purification:
-
Recrystallize 1-phenyl-1,3-butanedione from a suitable solvent system (e.g., ethanol/water) to ensure high purity.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 1-phenyl-1,3-butanedione (1.0 eq) in the chosen solvent (e.g., ethanol or N,N-dimethylacetamide).
-
-
Reagent Addition:
-
Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature.
-
If using an acid catalyst, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-methyl-5-phenyl-1H-pyrazole.
-
Data Summary: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Typical Yield Range (%) |
| Ethanol | Reflux (78) | 60-75 |
| Isopropanol | Reflux (82) | 65-80 |
| Toluene | Reflux (111) | 70-85 |
| N,N-Dimethylacetamide | 100 | 80-90[1] |
Issue 2: Inefficient Chlorination of the Hydroxymethyl Intermediate
A common route to 3-(chloromethyl)-5-phenyl-1H-pyrazole involves the formation of the corresponding hydroxymethyl derivative followed by chlorination. Incomplete chlorination or the formation of side products can significantly lower the overall yield.
Question: I am struggling with the chlorination of (5-phenyl-1H-pyrazol-3-yl)methanol using thionyl chloride (SOCl2), and my yields are consistently low with significant byproducts. What are the key parameters to control in this step?
Answer:
The chlorination of hydroxymethylpyrazoles can be a delicate step. The pyrazole ring itself can react with chlorinating agents, and the reaction conditions must be carefully controlled to favor the desired substitution. Here's a breakdown of critical factors:
-
Choice of Chlorinating Agent: While thionyl chloride is a common choice, other reagents like phosphorus oxychloride (POCl3) can also be effective.[4] The reactivity and selectivity can vary, so it might be worth exploring alternatives if one is proving problematic. For instance, using equimolar POCl3 in a solvent-free, high-temperature reaction has been shown to be efficient for various heterocyclic systems.[4]
-
Reaction Temperature: This is a critical parameter. The reaction should typically be carried out at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. Uncontrolled exotherms can lead to the formation of polymeric materials and other impurities.
-
Solvent: The choice of an inert solvent is crucial. Dichloromethane (DCM) or chloroform are common choices. The solvent should be anhydrous, as water will react with the chlorinating agent.
-
Addition of a Base: The reaction generates HCl as a byproduct, which can catalyze side reactions. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl and improve the yield and purity of the product.
Experimental Protocol: Optimized Chlorination of (5-phenyl-1H-pyrazol-3-yl)methanol
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-phenyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution while stirring vigorously.
-
After the addition of SOCl2, add pyridine (1.1-1.5 eq) dropwise.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding it to ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization: Chlorination Workflow
Caption: Optimized workflow for the chlorination step.
Issue 3: Formation of Regioisomers
When using unsymmetrical 1,3-diketones, the formation of regioisomers is a common problem that can complicate purification and reduce the yield of the desired product.
Question: I am observing the formation of two regioisomers, 3-(chloromethyl)-5-phenyl-1H-pyrazole and 5-(chloromethyl)-3-phenyl-1H-pyrazole, during my synthesis. How can I improve the regioselectivity?
Answer:
Regiocontrol in pyrazole synthesis is a well-documented challenge. The outcome is often influenced by the electronic and steric properties of the substituents on the diketone and the reaction conditions.
-
Steric Hindrance: In many cases, the hydrazine will preferentially attack the less sterically hindered carbonyl group. If your diketone has significantly different steric environments around the two carbonyls, this can be exploited to favor one isomer.
-
Electronic Effects: The electronic nature of the substituents can also direct the initial nucleophilic attack. Electron-withdrawing groups can make a carbonyl carbon more electrophilic.
-
Reaction Conditions: As mentioned earlier, the solvent and the presence of catalysts can influence the regiochemical outcome. For instance, performing the reaction in N,N-dimethylacetamide has been reported to afford good regioselectivity in some cases.[1]
-
Alternative Synthetic Routes: If controlling regioselectivity remains a challenge, consider alternative synthetic strategies. For example, a multi-step synthesis that builds the pyrazole ring with the desired substitution pattern already in place can be a more reliable approach. One such method involves the Vilsmeier-Haack reaction on a suitable precursor to introduce a formyl group at a specific position, which can then be converted to the chloromethyl group.[5][6][7]
Visualization: Regioisomer Formation
Caption: Reaction pathways leading to regioisomers.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrazole ring?
A1: The most prevalent method is the condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives.[1][2] Other methods include the reaction of α,β-unsaturated ketones with hydrazine followed by oxidation, and 1,3-dipolar cycloaddition reactions.[1]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the key safety precautions to take when working with thionyl chloride or phosphorus oxychloride?
A3: Both thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water. They should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be quenched carefully by slowly adding the reaction mixture to ice.
Q4: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?
A4: Yes, research is ongoing to develop more sustainable synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and one-pot procedures to reduce waste and energy consumption.[3][8] For instance, performing reactions under solvent-free conditions or in eco-friendly solvents like PEG-400 has been reported.[8]
Q5: How can I confirm the structure of my final product?
A5: The structure of 3-(chloromethyl)-5-phenyl-1H-pyrazole should be confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the connectivity of atoms. Mass Spectrometry (MS) will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify key functional groups.
References
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Beneteau, V., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4251. Available from: [Link]
-
ResearchGate. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available from: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Selvi, S. T., et al. (2004). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 82(11), 1593-1598. Available from: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available from: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(23), 5726. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available from: [Link]
-
ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Available from: [Link]
-
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]
-
Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(5), 5048-5057. Available from: [Link]
-
Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available from: [Link]
-
YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available from: [Link]
-
ResearchGate. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]
-
Royal Society of Chemistry. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]
-
PubMed. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. Available from: [Link]
-
Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available from: [Link]
-
PubMed. Inactivation of Helicobacter Pylori by Chlorination. Available from: [Link]
-
National Institutes of Health. Inactivation of Helicobacter pylori by chlorination. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3-(chloromethyl)-5-phenyl-1H-pyrazole
Executive Summary: The "Dual Reactivity" Hazard
3-(chloromethyl)-5-phenyl-1H-pyrazole presents a classic "Janus" molecule challenge in organic synthesis. It contains two mutually reactive functional groups within the same structure:
-
Nucleophile: The pyrazole nitrogen (NH), which becomes highly nucleophilic upon deprotonation by a base.
-
Electrophile: The chloromethyl group (
), which is highly susceptible to nucleophilic attack (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
The Core Issue: In basic conditions, the molecule can "bite" its own tail (intermolecularly). The deprotonated nitrogen of Molecule A attacks the chloromethyl group of Molecule B. This leads to rapid, uncontrolled oligomerization, often observed experimentally as the formation of a viscous dark oil or "black tar" rather than a crystalline product.
Mechanism of Instability (Visualized)
The following diagram illustrates the competitive pathways that dictate the fate of your reaction.
Figure 1: Competitive reaction pathways. The red path represents the self-destructive oligomerization that occurs when the free base accumulates in the absence of a trapping agent.
Troubleshooting Guide & FAQs
Scenario A: "My reaction mixture turned into a black gum/tar."
Diagnosis: Uncontrolled Self-Alkylation (Oligomerization). Cause: You likely generated the free base in high concentration without an immediate "trap" (external electrophile or nucleophile). The Fix:
-
Do not pre-mix with base: Never stir the 3-(chloromethyl)-5-phenyl-1H-pyrazole with a base (like
or TEA) alone for "activation." -
In-Situ Neutralization: Add the base last or add the pyrazole slowly to a mixture of the base and the reacting partner.
-
Dilution: High concentration favors intermolecular polymerization (2nd order kinetics). Dilute your reaction to <0.1 M.
Scenario B: "I am trying to alkylate the Nitrogen, but the Chloride is reacting."
Diagnosis: Chemoselectivity Failure.
Cause: The
-
Protect the Nitrogen: If you need to preserve the
for a later step, you must protect the NH first (e.g., THP, SEM, or Boc groups), although Boc may be labile in basic conditions used for substitution. -
Order of Operations: Perform the substitution on the
before attempting N-alkylation, if possible.
Scenario C: "I see two spots on TLC that look like products."
Diagnosis: Regioisomerism (Tautomerism).
Cause: 3-substituted pyrazoles exist in equilibrium with 5-substituted pyrazoles. Alkylation can occur at
-
** steric Control:** 5-phenyl is sterically bulky. Alkylation often favors the nitrogen distal to the phenyl ring (forming the 1-alkyl-3-phenyl isomer) to minimize steric clash, but this depends on the solvent and base.
-
Solvent Switch: Non-polar solvents often favor one isomer, while polar aprotic solvents (DMF, DMSO) may yield mixtures.[1]
Standardized Protocols
Protocol 1: Safe Storage (Conversion to Hydrochloride Salt)
Never store the free base for extended periods.
-
Dissolve the crude reaction mixture containing the pyrazole in EtOAc or DCM .
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise.
-
The hydrochloride salt will precipitate as a white/off-white solid.
-
Filter, wash with cold ether, and dry under vacuum.
-
Result: Stable solid. Can be stored at -20°C for months.
-
Protocol 2: Reaction with Amines (Nucleophilic Substitution)
Target: Replacing -Cl with -NR2 without polymerizing.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Amine (2.5 – 3.0 equiv) | Excess amine acts as both nucleophile and HCl scavenger, preventing the pyrazole anion from forming. |
| Solvent | Ethanol or Acetonitrile | Protic solvents (EtOH) stabilize the leaving chloride; MeCN is good for rate. |
| Temperature | Room Temp | Avoid reflux unless necessary to minimize thermal degradation. |
| Addition | Add Pyrazole to Amine | Keep the concentration of the nucleophile (amine) high relative to the electrophile. |
Step-by-Step:
-
Dissolve the amine (3.0 equiv) in Acetonitrile (0.2 M).
-
Add 3-(chloromethyl)-5-phenyl-1H-pyrazole HCl salt (1.0 equiv) in one portion.
-
Note: The amine will neutralize the HCl salt immediately. Because the amine is in excess, it will attack the
faster than the pyrazole NH can deprotonate and attack another molecule. -
Monitor by LC-MS.
-
Upon completion, evaporate solvent and partition between water/DCM.
Decision Matrix: Selecting the Right Conditions
Use this logic flow to determine your experimental setup.
Figure 2: Experimental decision matrix for selecting reaction conditions.
References & Authoritative Sources
-
Reactivity of Chloromethyl Group: The polarization of the C-Cl bond renders the methylene carbon highly electrophilic, facilitating
reactions but also susceptibility to self-alkylation in amphoteric heterocycles.-
Source:
-
-
Pyrazole Tautomerism & Alkylation: Detailed analysis of N1 vs N2 alkylation selectivity and the impact of steric/electronic factors on pyrazole stability.
-
Source:
-
-
Synthesis of Chloromethyl Pyrazoles: Procedures describing the synthesis often highlight the isolation of these compounds as hydrochloride salts to ensure stability and prevent "methanediylbis" dimer formation.
-
Source:
-
-
Handling Pyrazole Intermediates: General guides on N-alkylation emphasize the use of specific solvents and bases to control regioselectivity and prevent side reactions.
-
Source:
-
Sources
Handling moisture sensitivity of chloromethyl pyrazole derivatives
Technical Support Center: Moisture Mitigation for Chloromethyl Pyrazole Derivatives
Current Status: Operational Topic: Handling, Storage, and Troubleshooting of Chloromethyl Pyrazole Derivatives Document ID: TS-CMP-001
Introduction: The "Hidden Hydrolysis" Trap
As a Senior Application Scientist, I frequently encounter a specific failure mode in medicinal chemistry campaigns involving chloromethyl pyrazoles (e.g., 4-(chloromethyl)-3,5-dimethylpyrazole). These reagents are potent electrophiles used to install pyrazole moieties, but they possess an "Achilles' heel": rapid hydrolytic degradation .
The electron-deficient nature of the pyrazole ring, combined with the good leaving group ability of the chloride, makes the methylene carbon (
This guide moves beyond standard SDS warnings to provide a causal understanding of stability and field-proven protocols to protect your chemistry.
Module 1: The Degradation Mechanism
Understanding why your reagent degrades is the first step to prevention. The degradation is not a passive process; it is an autocatalytic cycle where the generated acid can further destabilize the system or interfere with sensitive substrates in your subsequent steps.
Figure 1: Hydrolytic Degradation Pathway
Caption: The irreversible hydrolysis of chloromethyl pyrazoles. Note the generation of HCl, which can cause "fuming" upon opening aged bottles.
Module 2: Storage & Logistics (The "Before" Phase)
The physical form of your reagent dictates its stability. The hydrochloride salt is significantly more robust than the free base .
Storage Protocol Matrix
| Parameter | Hydrochloride Salt Form (Recommended) | Free Base Form (High Risk) |
| Physical State | White to off-white solid | Oil or low-melting solid |
| Hygroscopicity | High (absorbs water, clumps) | Moderate, but reacts faster |
| Storage Temp | -20°C (Freezer) | -20°C to -80°C |
| Atmosphere | Argon/Nitrogen flush required | Strictly Inert (Glovebox preferred) |
| Shelf Life | 6-12 months (if dry) | < 1 month (prepare fresh) |
Critical Handling Step: Upon removing a bottle from the freezer, allow it to warm to room temperature in a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation on the solid, initiating the hydrolysis cycle described in Figure 1.
Module 3: Reaction Setup (The "During" Phase)
Success depends on excluding water during the coupling event.
Standard Operating Procedure (SOP) for Alkylation
-
Solvent Selection: Use Anhydrous Acetonitrile (MeCN) or DCM . Avoid protic solvents (MeOH, EtOH) which will compete with your nucleophile.
-
Base Selection: Use a non-nucleophilic base to scavenge the HCl generated during alkylation.
-
Preferred: Cesium Carbonate (
) or DIPEA (Hünig's base). -
Avoid: Pyridine (can act as a nucleophile forming pyridinium salts).
-
-
The "Dry" Check:
-
Flame-dry or oven-dry all glassware.[1]
-
If using the HCl salt form of the reagent, add an extra equivalent of base to neutralize the salt in situ.
-
Figure 2: Decision Tree for Handling
Caption: Workflow for assessing reagent integrity before committing valuable substrates.
Module 4: Troubleshooting & FAQs
Q1: I see a "fuming" effect when I open the bottle. Is this normal?
-
Diagnosis: No. This indicates significant hydrolysis has already occurred. The "fume" is Hydrogen Chloride (HCl) gas releasing from the matrix.
-
Action: Do not use this for sensitive reactions. Recrystallize the material immediately or discard.
Q2: How do I confirm purity using NMR? The peaks look similar.
-
Technical Insight: The methylene protons (
) are the diagnostic handle.-
Chloromethyl (Active): Singlet typically appearing at 4.6 – 4.8 ppm (depending on solvent/substituents).
-
Hydroxymethyl (Dead): Singlet shifts upfield (often 4.4 – 4.6 ppm ) and, crucially, you may see a broad exchangeable
proton if the solvent is dry (DMSO- ).
-
-
Tip: Run a quick
NMR in . If you see a small "shadow" singlet just upfield of your main peak, you have alcohol contamination.
Q3: My reaction yield is low (30-40%), and I recovered starting material.
-
Root Cause: The reagent likely hydrolyzed during the reaction due to wet solvent.[1] The resulting alcohol is a poor electrophile compared to the chloride.
-
Correction: Add molecular sieves (3Å) to the reaction mixture. Switch to a stronger leaving group if necessary by converting the alcohol (if formed) to a mesylate in situ, though starting with fresh chloride is preferred.
Q4: Can I convert the hydrolyzed alcohol back to the chloride?
-
Yes. Treat the hydroxymethyl pyrazole with Thionyl Chloride (
) in DCM. This is a standard method to regenerate the active reagent. Ensure you remove all and HCl byproducts before use.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164982-01-8, 4-(Chloromethyl)-3,5-dimethylpyrazole hydrochloride. Retrieved from [Link]
-
Fisher Scientific. (2024).[2] Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
-
ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry. Retrieved from [Link]
Sources
Validation & Comparative
High-Fidelity 1H NMR Interpretation Guide: 3-(chloromethyl)-5-phenyl-1H-pyrazole
[2]
Executive Summary & Structural Dynamics
3-(chloromethyl)-5-phenyl-1H-pyrazole is a functionalized heterocycle characterized by a dynamic tautomeric equilibrium.[2] Unlike rigid aromatics, the pyrazole core undergoes rapid proton exchange at the N1/N2 positions, creating a "breathing" ring system that complicates spectral assignment.[1]
-
Core Challenge: Distinguishing the 3-(chloromethyl) tautomer from the 5-(chloromethyl) form.
-
Analytical Solution: Utilization of solvent-dependent chemical shifts to freeze or average the tautomeric equilibrium.[1][2]
-
Key Diagnostic: The desymmetrization of the pyrazole ring induced by the electronegative chlorine atom, observable in the distinct downfield shift of the methylene protons (
).[1]
Chemical Identity & Tautomerism
Before interpretation, one must acknowledge the fluxional nature of the substrate.[1]
The Tautomeric Equilibrium
In solution, the compound exists as a mixture of two tautomers:[1]
-
Tautomer A: 3-(chloromethyl)-5-phenyl-1H-pyrazole (Phenyl adjacent to NH?)[2]
-
Tautomer B: 5-(chloromethyl)-3-phenyl-1H-pyrazole[2]
-
In
: Proton exchange is often intermediate-to-fast, leading to broadened signals or a weighted average.[1][2] -
In DMSO-
: Strong hydrogen bonding with the solvent slows the exchange, often allowing the observation of distinct NH signals or sharpened average peaks.[1][2]
Expert Insight: For most synthetic monitoring, the numbering is nominal.[1] However, the chemical environment of the
group remains distinct regardless of the tautomer, making it the primary handle for quantification.[1]
Experimental Protocol: Sample Preparation
To ensure high-resolution data suitable for publication or quality control, follow this self-validating protocol.
Reagents
-
Target: ~10 mg of 3-(chloromethyl)-5-phenyl-1H-pyrazole.
-
Solvent A (Routine): Chloroform-d (
, 99.8% D) + 0.03% TMS.[1] -
Solvent B (Structural Elucidation): Dimethyl sulfoxide-
(DMSO- , 99.9% D).[1]
Workflow
-
Dissolution: Dissolve 10 mg of solid in 0.6 mL of solvent.
-
Note: If the sample is the HCl salt (common in chlorination reactions), add 1-2 drops of
in shake, and extract into to obtain the free base spectrum, or run in DMSO- directly.[1]
-
-
Filtration: Filter through a cotton plug if turbidity persists (removes inorganic salts).[1]
-
Acquisition:
-
Pulse Angle:
[1] -
Relaxation Delay (
): 1.0 s (Routine) / 5.0 s (Quantitative). -
Scans: 16 (minimum).
-
Spectral Analysis: The "Product" Performance
The following data represents the theoretical high-fidelity assignment based on structural analogs (e.g., 3-methyl-5-phenyl-1H-pyrazole) and electronegativity increments.
Primary Assignments (DMSO- , 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | Pyrazole NH | 13.0 - 13.5 | Broad Singlet | 1H | Highly deshielded, exchangeable.[2] Disappears with |
| Ar-H | Phenyl (Ortho) | 7.75 - 7.85 | Doublet (d) | 2H | Ortho protons, deshielded by pyrazole ring current.[1][2] |
| Ar-H | Phenyl (Meta/Para) | 7.35 - 7.50 | Multiplet (m) | 3H | Overlapping meta/para aromatic protons.[1][2] |
| H-4 | Pyrazole Ring | 6.40 - 6.55 | Singlet (s) | 1H | Characteristic heteroaromatic singlet.[2] Deshielded vs. methyl analog (6.2 ppm) due to Cl inductive effect.[1] |
| -CH2- | Chloromethyl | 4.70 - 4.85 | Singlet (s) | 2H | Diagnostic Peak. Significant downfield shift from methyl (~2.3 ppm) due to Cl.[1][2] |
Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning the key signals.
Figure 1: Logic flow for the structural assignment of 3-(chloromethyl)-5-phenyl-1H-pyrazole.
Comparative Analysis: Product vs. Alternatives
In drug development, this compound is rarely an endpoint; it is an intermediate.[1] Therefore, its "performance" is defined by how easily it can be distinguished from its Precursor (Alcohol) and how well it resolves in different Solvents .[1]
Comparison 1: Target (Chloride) vs. Precursor (Alcohol)
The most common synthesis involves converting 5-phenyl-1H-pyrazole-3-methanol to the chloride using thionyl chloride (
| Feature | Target: Chloromethyl (-CH2Cl) | Alternative: Hydroxymethyl (-CH2OH) | Differentiation Strategy |
| -CH2- Shift | 4.70 - 4.85 ppm | 4.50 - 4.60 ppm | Chloride is typically ~0.2 ppm downfield.[2] |
| -OH Signal | Absent | Present (~5.0 - 5.5 ppm broad) | Diagnostic in DMSO- |
| Multiplicity | Sharp Singlet | Doublet (if coupling to OH visible) | |
| H-4 Shift | ~6.50 ppm | ~6.35 ppm | Cl is more electron-withdrawing, deshielding H-4.[2] |
Comparison 2: Solvent System Performance
Choosing the right solvent is critical for observing the tautomeric NH proton.[1]
| Parameter | Solvent A: Chloroform-d ( | Solvent B: DMSO- | Recommendation |
| NH Visibility | Poor. Often invisible or extremely broad >10 ppm.[2] | Excellent. Sharp/Broad singlet ~13 ppm.[1][2] | Use DMSO for full characterization.[1][2] |
| Solubility | Good (Free base).[1] Poor (HCl salt).[1] | Excellent (Free base & Salt).[1] | Use DMSO for crude reaction mixtures.[1][2] |
| Resolution | High. Sharp aromatic peaks. | Medium. Viscosity causes slight broadening.[1][2] | Use |
| Water Peak | ~1.56 ppm (distinct). | ~3.33 ppm (can overlap with signals). | Dry sample thoroughly for DMSO.[1][2] |
Troubleshooting & Artifacts
When interpreting the spectrum, be aware of these common artifacts:
-
The "Missing" Proton: In
, the NH proton (H-1) is often not observed due to rapid exchange and quadrupole broadening from the nitrogen.[1] Do not assume the reaction failed. -
Salt Formation: If synthesized via
, the product is likely the hydrochloride salt.[1] -
Tautomeric Blur: If peaks appear "doubled" or unusually broad in the aromatic region, the tautomeric exchange rate may be comparable to the NMR timescale.[1]
-
Fix: Run the experiment at elevated temperature (e.g., 50°C) to speed up exchange and coalesce peaks.[1]
-
References
-
Elguero, J., et al. (1994).[1] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link
-
Claramunt, R. M., et al. (2006).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. Journal of Chemical Society.[1][2] Link
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl-5-phenyl- Spectral Data. NIST Chemistry WebBook.[1][2] Link
-
Sigma-Aldrich. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride Product Sheet. Link[1]
-
PubChem. 3-Methyl-5-phenyl-1H-pyrazole Compound Summary. National Library of Medicine.[1][2] Link[1]
Technical Guide: FT-IR Characterization of Chloromethyl and Pyrazole Moieties
This guide is structured to serve as an authoritative technical reference for the identification and differentiation of chloromethyl and pyrazole moieties using FT-IR. It prioritizes diagnostic specificity over generic spectral assignments.
Executive Summary & Application Scope
In drug discovery and intermediate synthesis, distinguishing specific functional motifs from their structural isomers or non-reactive analogs is critical.[1] This guide provides a definitive spectral analysis of two high-value moieties:
-
The Chloromethyl Group (
): A reactive alkylating handle often confused with standard methyl or methylene groups.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Pyrazole Ring (
): A pharmacophore isostere of imidazole, distinguishable by its specific nitrogen arrangement (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs ).[1]
Why FT-IR? While NMR provides structural connectivity, FT-IR offers superior sensitivity for monitoring reaction kinetics (e.g., chloromethylation completion) and solid-state polymorphism (pyrazole tautomerism) without dissolution artifacts.[1]
The Chloromethyl Moiety ( )
The Physics of Detection
The substitution of a hydrogen atom with chlorine introduces a strong dipole and a significant mass increase. This alters the vibrational manifold of the
Diagnostic Peak Assignments
| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| 600 – 800 | Strong | Primary. Broadens/splits due to rotational isomers (trans/gauche).[1] | |
| 1260 – 1275 | Med-Strong | Critical. Distinguishes | |
| 2950 – 3000 | Weak | Low.[1] Slightly blue-shifted vs. alkyl chains due to inductive effect (-I) of Cl.[1] |
Comparative Analysis: Chloromethyl vs. Alternatives
The most common error is misidentifying a chloromethyl group as a standard methyl group.
-
vs. Methyl (
): Methyl groups exhibit a characteristic "umbrella" bending mode at ~1375ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1] The chloromethyl group lacks this; instead, it shows the distinct wagging band at ~1265 . -
vs. Fluoromethyl (
): Thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> stretch appears much higher (1000–1100 ), well separated from the region.[1]
The Pyrazole Moiety ( )
The Physics of Detection
Pyrazole is a 5-membered aromatic heterocycle with adjacent nitrogens (
Diagnostic Peak Assignments
| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| 3100 – 3400 | Variable | High. Sharp if free; broader if H-bonded.[1] Often distinct from OH. | |
| 1580 – 1595 | Strong | Primary. The "breathing" of the aromatic ring. | |
| Ring Skeletal | 1000 – 1050 | Medium | Confirming. Distinguishes from other 5-membered heterocycles. |
Comparative Analysis: Pyrazole vs. Imidazole
Differentiation between these isomers is a frequent challenge in fragment-based drug design.[1]
| Feature | Pyrazole (1,2-isomer) | Imidazole (1,3-isomer) |
| N-H Band Shape | Sharper, often distinct multiplets (dimers).[1] | Extremely broad, often extending to 2400 |
| C=N Ring Stretch | ~1590 | ~1540–1550 |
| Basicity Effect | Weaker H-bonds | Stronger H-bonds |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This system uses internal checks to confirm that the absence of a peak is real, not an artifact.
Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid halide exchange (where KBr reacts with chloromethyl groups under pressure).[1]
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Validation Check: Ensure the spectral cutoff is
. If using a Ge crystal (cutoff ~650ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), you will miss the primary stretch.[1]
-
Step-by-Step Workflow
-
Background Scan: 32 scans,
resolution. Ensure ambient doublet (2350 ) is minimized. -
Sample Acquisition:
-
The "Fingerprint" Validation:
-
Locate the
region (2800-3100ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[1] If signal is saturated ( Abs), clean and re-apply a thinner layer.[1] -
Check: Look for the 1265
wag (Chloromethyl) or 1590ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Pyrazole).[1]
-
-
Solvent Subtraction (Liquid Samples):
-
If monitoring a reaction in DCM or Chloroform, the solvent
peaks will mask the product. You must perform a digital subtraction of the pure solvent spectrum.
-
Decision Logic & Visualization
Spectral Assignment Decision Tree
The following diagram illustrates the logical flow for distinguishing these moieties from their common "imposters."
Caption: Logic flow for differentiating Pyrazole and Chloromethyl moieties from structural analogs.
Reaction Monitoring Workflow
This diagram outlines the process for monitoring the addition of a chloromethyl group to a pyrazole scaffold.
Caption: Process analytical technology (PAT) workflow for monitoring N-alkylation of pyrazole.
References
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (The definitive standard for group frequency assignment). [1]
-
Nandiyanto, A. B. D., et al. (2019).[1] "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Indonesian Journal of Science and Technology. (Provides comparative data on aliphatic halogen compounds).
-
Boczar, M., et al. (2003).[1] "Theoretical and experimental IR and Raman spectra of imidazole and pyrazole." Journal of Molecular Structure. (Detailed vibrational analysis distinguishing the two isomers).
-
Rice, C., et al. (2005).[1][4] "Dimerization of Pyrazole in Slit Jet Expansions." Zeitschrift für Physikalische Chemie. (Analysis of Pyrazole N-H stretching shifts due to H-bonding).
Sources
Comparing reactivity of 3-(chloromethyl) vs 3-(bromomethyl)-5-phenyl-1H-pyrazole
Executive Summary: The Stability-Reactivity Trade-Off
In the design of pyrazole-based scaffolds for kinase inhibitors (e.g., analogues of Celecoxib or Crizotinib), the introduction of the pyrazole moiety often relies on a halomethyl linker. The choice between 3-(chloromethyl)-5-phenyl-1H-pyrazole (3-Cl-PP) and 3-(bromomethyl)-5-phenyl-1H-pyrazole (3-Br-PP) is not merely a matter of availability; it dictates the synthetic strategy, storage logistics, and impurity profile.
-
3-Br-PP is the High-Performance Kinetic Agent : It reacts 50–100x faster in nucleophilic substitutions (
) but suffers from poor shelf-stability and a high risk of autocatalytic polymerization (self-alkylation). -
3-Cl-PP is the Stable Process Candidate : It requires activation (heat or iodide catalysis) but offers superior crystallinity, shelf-life, and resistance to hydrolysis, making it ideal for GMP scale-up.
Chemical Profile & Tautomeric Complexity
Before analyzing reactivity, one must understand the structural dynamics of the 1H-pyrazole system. Unlike N-methylated pyrazoles, the 1H-derivatives exist in a tautomeric equilibrium.
| Feature | 3-(Chloromethyl)-5-phenyl-1H-pyrazole | 3-(Bromomethyl)-5-phenyl-1H-pyrazole |
| Molecular Weight | 192.65 g/mol | 237.10 g/mol |
| Bond Dissociation Energy (C-X) | ~81 kcal/mol (Stronger) | ~68 kcal/mol (Weaker) |
| Leaving Group Ability ( | -7 (Good) | -9 (Excellent) |
| Physical State | White/Off-white Crystalline Solid | Yellowish Solid / Oil (often impure) |
| Storage Requirement | Ambient / Desiccated | -20°C, Argon, Dark |
The Tautomerism Trap
Both molecules exist as a mixture of tautomers. In solution, the proton shifts between N1 and N2.
-
Tautomer B: 5-(halomethyl)-3-phenyl-1H-pyrazole[1]
Critical Insight: While often drawn as fixed structures, the "3-halomethyl" and "5-halomethyl" forms are chemically equivalent in the 1H-unsubstituted parent due to rapid proton transfer. However, the phenyl group's electronic effect stabilizes the conjugated tautomer. This tautomerism complicates NMR analysis but generally does not affect the outcome of alkylation reactions if the base used is sufficient to deprotonate the pyrazole (forming the symmetric anion) or if the electrophile reacts faster than the tautomeric shift.
Mechanistic Deep Dive: The "Benzylic-Like" Effect
The halomethyl group on a pyrazole ring is electronically similar to a benzyl halide. The
Reaction Kinetics ( Dominance)
Both compounds react primarily via an
-
The Bromide Advantage: The C-Br bond is longer (1.94 Å) and weaker than the C-Cl bond (1.77 Å). The transition state for bromide displacement is reached earlier and requires less activation energy.
-
The Chloride Limitation: The C-Cl bond is stronger. Without iodide catalysis (Finkelstein conditions) or elevated temperature (>60°C), reaction rates with weak nucleophiles (e.g., anilines) are often sluggish.
Diagram: Mechanistic Pathway & Transition State
Caption: The pyrazole ring acts as an electron sink, stabilizing the partial positive charge developing on the methylene carbon in the
Comparative Performance Analysis
A. Reactivity (Kinetic Efficiency)
In a standardized reaction with benzylamine (1.0 eq) in MeCN at 25°C :
-
3-Br-PP: Reaches >95% conversion in < 2 hours .
-
3-Cl-PP: Reaches <10% conversion in 2 hours. Requires heating to reflux (82°C) or addition of KI (10 mol%) to achieve completion in 6–12 hours.
B. Stability & Self-Alkylation (The "Death Spiral")
This is the most critical differentiator.
-
3-Cl-PP: The N-H of the pyrazole (
~14) is not acidic enough to deprotonate spontaneously and displace the chloride. The molecule is stable. -
3-Br-PP: The bromide is so reactive that trace base or even the pyrazole's own basicity (intermolecularly) can trigger self-alkylation .
C. Selectivity
When reacting with ambident nucleophiles (e.g., 4-aminophenol):
-
3-Br-PP: Low selectivity. Due to high reactivity, it may alkylate both the amine and the phenol, or lead to over-alkylation.
-
3-Cl-PP: High selectivity. The lower reactivity allows for "tuning" via temperature, favoring the more potent nucleophile (amine) exclusively.
Experimental Protocols
Protocol A: Synthesis of 3-(Chloromethyl)-5-phenyl-1H-pyrazole
Preferred for large-scale batches due to product stability.
-
Precursor: Dissolve (5-phenyl-1H-pyrazol-3-yl)methanol (10 mmol) in dry DCM (50 mL).
-
Reagent: Add Thionyl Chloride (
, 15 mmol) dropwise at 0°C. -
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hex:EtOAc 1:1).
-
Workup: Quench with sat.
(carefully!). Extract with DCM. -
Purification: Recrystallize from Hexane/EtOAc.
-
Yield: Typically 85–95%. White solid.
Protocol B: Reactivity Comparison Assay (Kinetic Benchmarking)
Use this protocol to validate the reactivity difference in your specific matrix.
Materials:
-
Electrophile: 3-Cl-PP and 3-Br-PP (0.5 mmol each).
-
Nucleophile: Morpholine (0.5 mmol) - chosen for moderate nucleophilicity.
-
Solvent:
(Deuterated Acetonitrile) for direct NMR monitoring.
Procedure:
-
Prepare two NMR tubes.
-
Tube A: Dissolve 3-Cl-PP (0.5 mmol) in 0.6 mL
. -
Tube B: Dissolve 3-Br-PP (0.5 mmol) in 0.6 mL
. -
Add Morpholine (0.5 mmol) to both tubes simultaneously (
). -
Data Collection: Acquire
NMR spectra at t = 5 min, 30 min, 1 h, and 4 h. -
Analysis: Monitor the disappearance of the methylene singlet:
-
~4.6 ppm (
-Cl) -
~4.4 ppm (
-Br) -
Appearance of product peak:
~3.6 ppm ( -N).
-
~4.6 ppm (
Expected Result: Tube B (Br) will show >50% conversion by t=30 min. Tube A (Cl) will show negligible change without heat.
Decision Framework: When to Use Which?
Use the following logic flow to select the appropriate reagent for your campaign.
Caption: Decision matrix for selecting the optimal halomethyl pyrazole based on nucleophile strength and operational scale.
References
-
General Nucleophilic Substitution Trends: Ashenhurst, J. "Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom." Master Organic Chemistry. Link
-
Synthesis of Halomethyl Pyrazoles: Aggarwal, R. et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Beilstein J. Org. Chem., 2011. Link (General methodology for pyrazole functionalization).
- Kinetics of Benzylic Halides: Streitwieser, A. "Solvolytic Displacement Reactions." Chem. Rev., 1956.
-
Stability Data: Sigma-Aldrich Safety Data Sheets (SDS) for 3-(chloromethyl)-1-methyl-pyrazole (analogous stability profile). Link
-
Pyrazoles in Drug Discovery: Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chem. Rev., 2011. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1785580-89-3|3-Bromo-1-methyl-5-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
Validation of Synthetic Routes for 3,5-Disubstituted Pyrazoles
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the synthesis of 3,5-disubstituted pyrazoles presents a persistent regioselectivity challenge: distinguishing between the 1,3- and 1,5-isomers.
This guide objectively compares the three dominant synthetic methodologies: the classic Knorr Condensation , the Alkynone Cyclization , and the [3+2] Cycloaddition . It provides validated experimental protocols and a rigorous structural verification workflow using 2D NMR to ensure scientific integrity in drug development pipelines.
Part 1: The Regioselectivity Challenge
The core difficulty in synthesizing 3,5-disubstituted pyrazoles lies in the tautomeric nature of the pyrazole ring and the nucleophilic ambiguity of hydrazines. When an unsymmetrical 1,3-electrophile reacts with a substituted hydrazine, two regioisomers are possible.
-
Isomer A (1,5-disubstituted): Sterically more congested; often favored by specific electronic pathways.
-
Isomer B (1,3-disubstituted): Thermodynamically more stable in many contexts; less sterically hindered.
Misidentification of these isomers can lead to months of wasted biological screening.
Decision Framework: Route Selection
The following decision tree assists in selecting the optimal synthetic route based on substrate availability and regiochemical requirements.
Figure 1: Strategic decision tree for selecting the synthetic route based on starting material classes.
Part 2: Comparative Methodology
Route 1: The Classic Knorr Condensation
Mechanism: Condensation of 1,3-diketones with substituted hydrazines. Status: Legacy method. High throughput but low precision.
-
Pros: Cheap starting materials; scalable to kilograms.
-
Cons: Often yields a 1:1 mixture of regioisomers when the diketone is unsymmetrical (
). Separation requires tedious chromatography.
Experimental Protocol:
-
Dissolve 1,3-diketone (1.0 equiv) in Ethanol (0.5 M).
-
Add substituted hydrazine hydrochloride (1.1 equiv).
-
Reflux for 2–4 hours. Monitor by TLC.
-
Cool to room temperature. If isomers crystallize separately, filter. Otherwise, evaporate solvent and purify via flash column chromatography (Hexane/EtOAc gradient).
Route 2: The Alkynone Cyclization (Recommended)
Mechanism: Michael addition of hydrazine to an
-
Pros: Excellent regioselectivity (>95:5). The hard nitrogen of the hydrazine typically attacks the harder carbonyl carbon or the
-carbon depending on conditions, but the distinct electronic difference between the alkyne and carbonyl directs the attack more predictably than in diketones. -
Cons: Synthesis of the alkynone precursor adds one step (e.g., Sonogashira coupling).
Experimental Protocol:
-
Precursor Synthesis: Couple acid chloride with terminal alkyne (Sonogashira) to form the alkynone.
-
Cyclization: Dissolve alkynone (1.0 equiv) in Ethanol.
-
Add substituted hydrazine (1.2 equiv).
-
Stir at Room Temperature for 1 hour, then reflux for 2 hours.
-
Workup: Concentrate in vacuo. The major isomer is typically the 1,3-disubstituted product (depending on hydrazine substitution). Recrystallize from EtOH.
Route 3: One-Pot [3+2] Cycloaddition
Mechanism: 1,3-Dipolar cycloaddition of diazo compounds (generated in situ from tosylhydrazones) with terminal alkynes. Status: High Value for Sensitive Substrates.
-
Pros: Mild conditions; avoids isolation of unstable intermediates; high functional group tolerance.
-
Cons: Use of tosylhydrazones; atom economy is lower due to the sulfonyl leaving group.
Experimental Protocol:
-
Combine aldehyde (1.0 equiv) and tosylhydrazine (1.0 equiv) in 1,4-dioxane.
-
Stir at 70°C for 1 hour to form the hydrazone.
-
Add terminal alkyne (1.2 equiv) and base (
, 2.0 equiv). -
Heat to 110°C for 12 hours.
-
Workup: Filter inorganic salts, concentrate, and purify via silica gel chromatography.
Part 3: Comparative Analysis
The following table summarizes the performance metrics of each route based on experimental data from recent literature.
| Feature | Route 1: Knorr Condensation | Route 2: Alkynone Cyclization | Route 3: [3+2] Cycloaddition |
| Regioselectivity | Poor (Mixtures common) | High (>95:5) | Excellent (>98:2) |
| Atom Economy | High | Moderate | Low (Sulfinate waste) |
| Scalability | High (Kg scale) | High (Kg scale) | Moderate (g scale) |
| Step Count | 1 Step | 2 Steps (requires alkynone) | 1 Step (Multicomponent) |
| Primary Risk | Isomer Separation | Precursor Stability | Catalyst/Base Sensitivity |
Part 4: Validation Workflow (The "Trust" Pillar)
In drug discovery, assuming the structure is fatal. You must validate the regioisomer using 2D NMR.
The Self-Validating Protocol: NOE & HMBC
To distinguish between the 1,3-isomer and the 1,5-isomer, rely on the spatial proximity of the N-substituent (
Diagnostic Logic:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
1,5-Isomer: Strong NOE correlation between protons on
and protons on . -
1,3-Isomer: No NOE between
and (too distant). Weak or no NOE between and .
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for a 3-bond coupling (
) from the N-substituent protons to the C5 carbon of the pyrazole ring.[1] -
Verify the chemical shift of C3 vs C5 (C5 is typically upfield of C3 in 1,3-disubstituted systems, though substituent dependent).
-
Figure 2: NMR validation workflow for distinguishing pyrazole regioisomers.
References
-
Review of Regioselective Synthesis: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Organic Chemistry Portal. [Link]
-
One-Pot Methodologies: Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Source: Organic Chemistry Portal. [Link]
-
Alkynone Route Validation: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Source: Organic Letters (via Organic Chemistry Portal). [Link]
-
NMR Characterization Techniques: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: PubMed (Magn Reson Chem). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
